molecular formula C5H14ClNO B1432152 (3-Methoxybutyl)amine hydrochloride CAS No. 1417569-76-6

(3-Methoxybutyl)amine hydrochloride

Cat. No. B1432152
M. Wt: 139.62 g/mol
InChI Key: CGTMLIVNJXQPRV-UHFFFAOYSA-N
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Description

“(3-Methoxybutyl)amine hydrochloride” is a chemical compound with the molecular formula C5H14ClNO . It is also known by other names such as “3-methoxybutan-1-amine hydrochloride” and "MFCD22422012" . The molecular weight of this compound is 139.62 g/mol .


Molecular Structure Analysis

The molecular structure of “(3-Methoxybutyl)amine hydrochloride” includes a nitrogen atom with a lone pair of electrons, which can accept a proton . The InChI string representation of the molecule is InChI=1S/C5H13NO.ClH/c1-5(7-2)3-4-6;/h5H,3-4,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“(3-Methoxybutyl)amine hydrochloride” has a molecular weight of 139.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 139.0763918 g/mol .

Scientific Research Applications

  • Synthesis of Benzamides

    • Application : Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
    • Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
  • Photochemical Benzylic Bromination

    • Application : BrCCl3 is a rarely used benzylic brominating reagent with complementary reactivity to other reagents .
    • Method : Its reactivity has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
    • Results : This has brought about the development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
  • Antioxidant and Antibacterial Activities of Benzamides

    • Application : Benzamides have been widely used in medical, industrial, biological and potential drug industries . They show effective total antioxidant, free radical scavenging, and metal chelating activity .
    • Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
  • Biomedical Applications of Methionine-based Systems

    • Application : Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism and metabolic derivatives .
    • Method : Two chemical modification methods of Met are briefly introduced .
    • Results : Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
  • Biomedical Applications of Methionine-based Systems

    • Application : Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism and metabolic derivatives .
    • Method : Two chemical modification methods of Met are briefly introduced .
    • Results : Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
  • Research and Application of Polypropylene

    • Application : Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years, focusing on the demand for next-generation polymers .
    • Method : The chronological development and fundamentals of PP are mentioned .
    • Results : The incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges .

Safety And Hazards

While specific safety data for “(3-Methoxybutyl)amine hydrochloride” is not available, amine hydrochloride salts, in general, are known to be toxic if swallowed and can cause skin irritation . They may also cause serious eye damage and respiratory irritation .

properties

IUPAC Name

3-methoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(7-2)3-4-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTMLIVNJXQPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxybutyl)amine hydrochloride

CAS RN

1417569-76-6
Record name 3-methoxybutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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